LogP Comparison: 3-Methoxy vs. Unsubstituted Analog
The 3-methoxy substitution on the benzyl ring of (3-Methoxybenzyloxy)acetic acid increases its lipophilicity compared to the unsubstituted analog, benzyloxyacetic acid. This is a key differentiator for applications where membrane permeability or solubility in non-polar environments is a critical factor [1].
Comparator: measured 1.2878
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 1.3 |
| Comparator Or Baseline | Benzyloxyacetic acid (CAS 30379-55-6): Measured LogP: 1.2878 [2] |
| Quantified Difference | ΔLogP ≈ +0.01 (Predicted) |
| Conditions | In silico prediction for the target compound [1]; literature value for the comparator [2]. |
Why This Matters
Even a small increase in LogP can significantly influence a compound's ability to partition into lipid bilayers and its overall pharmacokinetic profile, making the 3-methoxy analog a more suitable candidate for certain medicinal chemistry or agrochemical applications.
- [1] Molaid. (n.d.). (3-Methoxybenzyloxy)acetic acid | 42308-51-0. Retrieved April 23, 2026. View Source
- [2] Chem960. (n.d.). 30379-55-6 (Benzyloxyacetic Acid). Retrieved April 23, 2026. View Source
